3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide
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Overview
Description
3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-phenylpropanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant molecule for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . The reaction conditions often include microwave irradiation at 140°C for a short duration, which helps in reducing unwanted byproducts and eliminating the need for hazardous solvents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process can be optimized to ensure high yields and purity of the final product. Additionally, late-stage functionalization of the triazoloquinazoline core can be performed to introduce various functional groups, enhancing the compound’s pharmacological properties .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 4-phenyl-1-thioxo-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
- 4-phenyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Uniqueness
3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-phenylpropanamide is unique due to its specific substitution pattern and the presence of both triazolo and quinazoline moieties
Properties
Molecular Formula |
C26H23N5O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C26H23N5O2/c1-18-11-13-19(14-12-18)17-30-25(33)21-9-5-6-10-22(21)31-23(28-29-26(30)31)15-16-24(32)27-20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,27,32) |
InChI Key |
AQGYWYMCZQMGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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